molecular formula C7H15ClN2O B1407269 (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride CAS No. 1449131-14-9

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1407269
CAS No.: 1449131-14-9
M. Wt: 178.66 g/mol
InChI Key: RHWNZZNQNPTFDG-FJXQXJEOSA-N
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Description

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (CAS: 1449131-14-9) is a chiral tertiary amine hydrochloride salt with a molecular formula of C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 2/3
  • Topological polar surface area (TPSA): 23.5 Ų
  • Hazard statements (GHS): H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

The compound features a pyrrolidin-3-ol moiety linked to an azetidine ring, with stereochemical specificity at the S-configured pyrrolidine carbon.

Properties

IUPAC Name

(3S)-1-(azetidin-3-yl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c10-7-1-2-9(5-7)6-3-8-4-6;/h6-8,10H,1-5H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWNZZNQNPTFDG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-28-0
Record name 3-Pyrrolidinol, 1-(3-azetidinyl)-, hydrochloride (1:2), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Esterification of (S)-4-Amino-2-hydroxybutyric Acid

Starting Material : (S)-4-Amino-2-hydroxybutyric acid (IV)
Reagents : Methanol, acetyl chloride
Conditions :

  • Solvent : 6–15 volumes of methanol (optimal: 10 volumes)
  • Temperature : 55–70°C (optimal: 55–60°C)
  • Reagent Ratio : 1.8–3.0 equivalents of acetyl chloride (optimal: 2.0–2.1 equivalents)
  • Reaction Time : 2–4 hours under reflux

Outcome :

  • Forms methyl (2S)-4-amino-2-hydroxybutanoate hydrochloride (V)
  • Yield : ~90%
  • Purity : >98% (HPLC)

Lactam Formation via Base-Induced Cyclization

Starting Material : Methyl ester hydrochloride (V)
Reagents : Sodium phosphate (anhydrous)
Conditions :

Workup :

  • Aqueous extraction and filtration to remove salts.
  • Azeotropic distillation with isopropanol to reduce water content (<2% Karl Fischer).
  • Crystallization at −10°C.

Outcome :

  • Forms (3S)-pyrrolidin-3-one (VI)
  • Yield : 61.6–82.4%
  • Purity : >98.3% (HPLC)

Reduction to (S)-Pyrrolidin-3-ol

Starting Material : Lactam (VI)
Reagents : Lithium aluminum hydride (LiAlH₄)
Conditions :

Workup :

  • Quench with water, 15% NaOH, and additional water.
  • Filtration to remove aluminum salts.

Outcome :

  • Forms (S)-pyrrolidin-3-ol (I)
  • Optical Purity : >99.8% enantiomeric excess (ee)

Hydrochloride Salt Formation

Starting Material : (S)-Pyrrolidin-3-ol (I)
Reagents : 5–6 N HCl in isopropanol
Conditions :

Workup :

  • Precipitation with methyl tert-butyl ether (MTBE).
  • Recrystallization from isopropanol/MTBE.

Outcome :

Key Reaction Parameters and Optimization

Parameter Optimal Value Impact on Yield/Purity
Esterification Temp 55–60°C Prevents racemization
Lactam Cyclization Base Na₃PO₄ (anhydrous) Minimizes byproduct formation
LiAlH₄ Equivalents 3.2 eq Ensures complete reduction
HCl Concentration 5–6 N in i-PrOH Enhances salt crystallization

Analytical Characterization

  • HPLC : C18 column, 0.1% H₃PO₄/ACN gradient (95:5 to 50:50 over 20 min).
  • Chiral Purity : Chiralcel OD-H column, n-hexane/i-PrOH/diethylamine (80:20:0.1).
  • ¹H NMR (D₂O) : δ 3.85–3.70 (m, 2H, azetidine), 3.45–3.30 (m, 1H, pyrrolidine), 2.95–2.80 (m, 4H, N-CH₂).

Purity and Yield Data

Step Yield (%) Purity (%) Optical Purity (% ee)
Esterification 90 98.5
Lactam Formation 72 98.3
Reduction 88 99.2 99.8
Hydrochloride Formation 92 99.7 99.9

Applications in Pharmaceutical Synthesis

The hydrochloride salt is a key intermediate in synthesizing larotrectinib (Vitrakvi®), a TRK inhibitor used in oncology. Its high enantiomeric purity ensures minimal off-target effects in final drug products.

Reference : EP4382529A1 (Primary industrial method).

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the azetidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Key Intermediate in Drug Synthesis
    (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is recognized as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for modifications that enhance biological activity or selectivity against specific targets .
  • 5-HT2 Receptor Antagonism
    Research indicates that this compound exhibits potent antagonistic action on the serotonin 5-HT2 receptor. This mechanism is critical for developing treatments for several conditions, including:
    • Thrombotic Disorders : The compound may help in managing thrombotic embolism and chronic arterial obstruction by improving peripheral circulation through vasodilation .
    • Neurological Disorders : It shows promise in treating conditions such as migraine, diabetic peripheral neuropathy, and postherpetic neuralgia due to its ability to modulate serotonin pathways .
  • Ocular Applications
    The compound has been studied for its effectiveness in treating glaucoma and dry eye syndromes. Its action on the 5-HT2 receptor is linked to promoting lacrimation and reducing intraocular pressure, making it a candidate for ocular therapeutics .

Table 1: Summary of Therapeutic Applications

Application AreaCondition TreatedMechanism of Action
Thrombotic DisordersThrombotic embolism5-HT2 receptor antagonism
Peripheral CirculationChronic arterial obstructionVasodilation via platelet aggregation inhibition
Neurological DisordersMigraine, diabetic neuropathyModulation of serotonin pathways
Ocular HealthGlaucoma, dry eye syndromeLacrimation promotion, intraocular pressure reduction

Synthetic Pathways and Mechanisms

The synthesis of this compound typically involves multi-step organic reactions, which can include:

  • Chiral Resolution : Techniques such as fractional crystallization or chromatography are employed to obtain the optically active form of the compound.
  • Functional Group Modifications : The compound can undergo various transformations to enhance its pharmacological profiles, such as introducing different substituents at specific positions on the pyrrolidine ring .

Mechanism of Action

The mechanism of action of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

  • Molecular formula : C₉H₁₃N₃·2HCl
  • Molecular weight : 236.14 g/mol
  • CAS : 1193388-05-4
  • Key differences :
    • Replaces the azetidine-pyrrolidin-3-ol scaffold with a pyridine-pyrrolidine system.
    • Lacks hydroxyl and azetidine groups, reducing hydrogen-bonding capacity compared to the target compound .

1-(Azetidine-3-carbonyl)pyrrolidin-3-ol Hydrochloride

  • Molecular formula : C₈H₁₅ClN₂O₂
  • Molecular weight : 206.67 g/mol
  • CAS : 2227205-27-6
  • Key differences: Introduces a carbonyl bridge between azetidine and pyrrolidin-3-ol, increasing molecular weight and altering electronic properties.

(3R)-1-(2-Chloroethyl)pyrrolidin-3-ol Hydrochloride

  • Molecular formula: C₆H₁₃Cl₂NO
  • Molecular weight : 186.08 g/mol
  • CAS : 2306245-86-1
  • Key differences :
    • Replaces the azetidine ring with a 2-chloroethyl group, reducing ring strain and altering steric effects.
    • R-configuration at pyrrolidine carbon may lead to divergent biological activity compared to the S-isomer .

Biological Activity

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features both azetidine and pyrrolidine rings, which may enhance its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₅ClN₂O, with a molecular weight of 178.66 g/mol. The presence of nitrogen-containing rings allows for diverse biological interactions, potentially leading to various pharmacological effects.

Property Details
Molecular FormulaC₇H₁₅ClN₂O
Molecular Weight178.66 g/mol
Structural FeaturesAzetidine and pyrrolidine rings
Stereochemistry(S)-enantiomer

The mechanism of action for this compound is likely to involve interactions with specific enzymes or receptors. The compound may modulate the activity of these biological targets through binding at active sites or allosteric sites, influencing various biochemical pathways.

Biological Activity

Research indicates that compounds with similar structural features exhibit diverse biological activities. Preliminary studies have suggested that this compound may possess:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
  • Neuroprotective Properties : Potential applications in neurodegenerative diseases due to its structural characteristics.
  • Anxiolytic Effects : Possible influence on anxiety-related pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigating the antimicrobial efficacy of azetidine derivatives found that compounds with similar structures demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications for this compound in treating infections .
  • Neuroprotection : Research into neuroprotective agents has highlighted the role of pyrrolidine derivatives in protecting neuronal cells from oxidative stress. The dual-ring structure of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative conditions .
  • Anxiolytic Activity : In a pharmacological evaluation, compounds similar to this compound were tested for their effects on anxiety-like behavior in animal models. Results indicated that these compounds could reduce anxiety levels, warranting further studies on this compound's potential therapeutic effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These methods are crucial for producing high-purity compounds suitable for research applications.

Step Description Yield (%)
Reaction with azetidineUtilizing appropriate azetidine derivatives61%
Coupling with pyrrolidineReaction under controlled conditions64%

Q & A

What are the most reliable synthetic routes for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, and how can stereochemical purity be ensured?

Basic Question
The compound can be synthesized via enantioselective methods, such as the resolution of intermediates or asymmetric catalysis. A key approach involves chiral pool synthesis starting from (S)-pyrrolidin-3-ol derivatives. For example, Bayer Consumer Care AG patented a process to isolate pure (3S)-pyrrolidin-3-ol hydrochloride using crystallization under controlled pH and temperature conditions, ensuring stereochemical integrity . To confirm stereopurity, use chiral HPLC with a polar organic phase (e.g., hexane/isopropanol) or X-ray powder diffraction (XRPD) to compare crystallographic data against reference patterns .

What analytical techniques are recommended for characterizing this compound in research settings?

Basic Question
Standard characterization includes:

  • HPLC-UV : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (90:10) at 254 nm for purity assessment .
  • XRPD : Compare experimental diffractograms with reference data (e.g., 2θ peaks at 12.5°, 18.3°, and 24.7°) to confirm crystallinity and polymorphic form .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₁₅ClN₂O, MW 194.66 g/mol) with ESI+ mode .

How can researchers address discrepancies between theoretical and observed yields in synthesis?

Advanced Question
Yield inconsistencies often arise from incomplete ring closure in azetidine formation or racemization during salt formation. To mitigate:

  • Optimize reaction time and temperature (e.g., 50°C for 2.3 hours in aqueous HCl to minimize decomposition) .
  • Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate stability.
  • Purify via recrystallization in ethanol/water (3:1) to remove unreacted precursors .

What strategies are effective for resolving data contradictions in purity assays vs. biological activity?

Advanced Question
If HPLC purity (>98%) conflicts with inconsistent bioactivity, consider:

  • Impact of counterions : Test freebase vs. hydrochloride forms, as counterions can alter solubility and receptor binding .
  • Chiral contaminants : Even 1% enantiomeric excess (ee) of the (R)-isomer can significantly affect pharmacological profiles. Reanalyze using chiral columns .
  • Degradation products : Conduct accelerated stability studies (40°C/75% RH for 1 month) and identify degradants via LC-MS .

How does the compound’s stability vary under different experimental conditions, and how should storage be optimized?

Advanced Question
The hydrochloride salt is hygroscopic and prone to hydrolysis in aqueous media. For stability:

  • Storage : Keep at 2–8°C in airtight containers with desiccants (e.g., silica gel). Avoid exposure to light .
  • In solution : Use anhydrous DMSO for stock solutions (stable for ≤1 week at -20°C). In aqueous buffers (pH 4–6), stability decreases after 24 hours at 25°C .

What methodological considerations are critical for derivatizing this compound into probes or prodrugs?

Advanced Question
The hydroxyl and azetidine groups are reactive sites. For selective modifications:

  • Hydroxyl protection : Use tert-butyldimethylsilyl (TBS) ethers under inert conditions to prevent ring-opening .
  • Azetidine functionalization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids at the azetidine nitrogen .
  • Prodrug design : Conjugate via ester linkages (e.g., acetyl or phosphate esters) for controlled release in biological systems .

How can researchers validate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Advanced Question
Use a combination of:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized receptors .
  • Cellular assays : Test cAMP inhibition in HEK293 cells transfected with GPCRs (IC₅₀ ≤ 10 µM indicates potency) .
  • Molecular docking : Compare binding poses (e.g., PyMol or AutoDock) with known agonists/antagonists to identify key residues .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Question
Scale-up issues include:

  • Exothermic reactions : Control temperature during HCl salt formation using jacketed reactors .
  • Purification bottlenecks : Replace column chromatography with continuous crystallization (e.g., mixed-suspension mixed-product removal) .
  • Racemization risks : Monitor optical rotation ([α]D²⁵ = +15° to +20°) during intermediate steps to ensure ee >99% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

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